molecular formula C10H11ClO2 B8496877 3-[4-(chloromethyl)phenyl]propanoic acid

3-[4-(chloromethyl)phenyl]propanoic acid

Katalognummer: B8496877
Molekulargewicht: 198.64 g/mol
InChI-Schlüssel: MKPLJZUJXIBZMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(chloromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of hydrocinnamic acid, where a chlorine atom is substituted at the para position of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(chloromethyl)phenyl]propanoic acid typically involves the chloromethylation of hydrocinnamic acid. One common method includes the reaction of hydrocinnamic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3-[4-(chloromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form 4-chloromethyl-benzoic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Derivatives with different functional groups replacing the chloromethyl group.

    Oxidation: 4-Chloromethyl-benzoic acid.

    Reduction: 4-Chloromethyl-hydrocinnamyl alcohol.

Wissenschaftliche Forschungsanwendungen

3-[4-(chloromethyl)phenyl]propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[4-(chloromethyl)phenyl]propanoic acid involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

    Hydrocinnamic Acid: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    4-Chlorobenzoic Acid: Similar in structure but lacks the extended alkyl chain, affecting its physical and chemical properties.

    4-Chlorocinnamic Acid: Contains a double bond in the alkyl chain, leading to different reactivity and applications.

Uniqueness: 3-[4-(chloromethyl)phenyl]propanoic acid is unique due to the presence of both the chloromethyl group and the extended alkyl chain. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research .

Eigenschaften

Molekularformel

C10H11ClO2

Molekulargewicht

198.64 g/mol

IUPAC-Name

3-[4-(chloromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H11ClO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-7H2,(H,12,13)

InChI-Schlüssel

MKPLJZUJXIBZMJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCC(=O)O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.